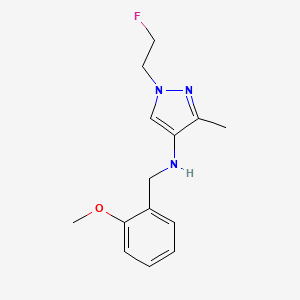
1-(2-fluoroethyl)-N-(2-methoxybenzyl)-3-methyl-1H-pyrazol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-fluoroethyl)-N-[(2-methoxyphenyl)methyl]-3-methyl-1H-pyrazol-4-amine is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyrazole ring substituted with a fluoroethyl group, a methoxyphenylmethyl group, and a methyl group, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-fluoroethyl)-N-[(2-methoxyphenyl)methyl]-3-methyl-1H-pyrazol-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2-fluoroethylamine with 2-methoxybenzyl chloride to form the intermediate 2-fluoroethyl-N-[(2-methoxyphenyl)methyl]amine. This intermediate is then reacted with 3-methyl-1H-pyrazole-4-carboxylic acid under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-fluoroethyl)-N-[(2-methoxyphenyl)methyl]-3-methyl-1H-pyrazol-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluoroethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or thiolates in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazole derivatives.
Applications De Recherche Scientifique
1-(2-fluoroethyl)-N-[(2-methoxyphenyl)methyl]-3-methyl-1H-pyrazol-4-amine has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(2-fluoroethyl)-N-[(2-methoxyphenyl)methyl]-3-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(2-chloroethyl)-N-[(2-methoxyphenyl)methyl]-3-methyl-1H-pyrazol-4-amine
- 1-(2-bromoethyl)-N-[(2-methoxyphenyl)methyl]-3-methyl-1H-pyrazol-4-amine
- 1-(2-iodoethyl)-N-[(2-methoxyphenyl)methyl]-3-methyl-1H-pyrazol-4-amine
Uniqueness
1-(2-fluoroethyl)-N-[(2-methoxyphenyl)methyl]-3-methyl-1H-pyrazol-4-amine is unique due to the presence of the fluoroethyl group, which can impart distinct chemical and biological properties compared to its chloro, bromo, and iodo analogs. The fluoro group can influence the compound’s reactivity, stability, and interaction with biological targets.
Propriétés
Formule moléculaire |
C14H18FN3O |
|---|---|
Poids moléculaire |
263.31 g/mol |
Nom IUPAC |
1-(2-fluoroethyl)-N-[(2-methoxyphenyl)methyl]-3-methylpyrazol-4-amine |
InChI |
InChI=1S/C14H18FN3O/c1-11-13(10-18(17-11)8-7-15)16-9-12-5-3-4-6-14(12)19-2/h3-6,10,16H,7-9H2,1-2H3 |
Clé InChI |
ZETKQIFGDBASEW-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(C=C1NCC2=CC=CC=C2OC)CCF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11760752.png)
![6-Methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B11760755.png)
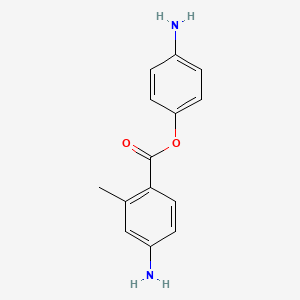
![5,6-dimethyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B11760769.png)
![4'-(4-Formylphenyl)-2'-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B11760772.png)

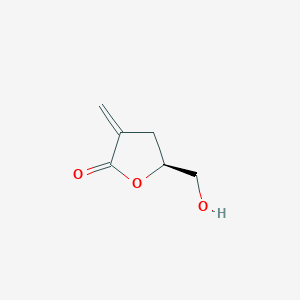
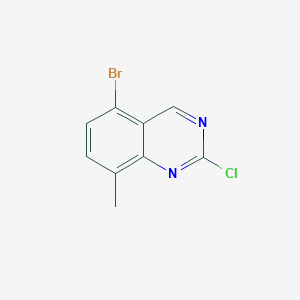
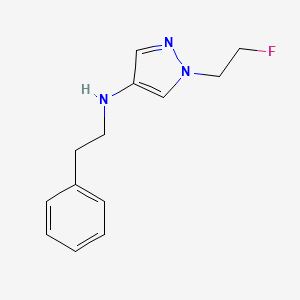
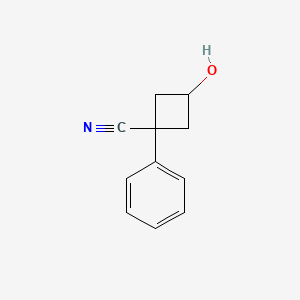

![Benzyl allyl[2-(hydroxyimino)ethyl]carbamate](/img/structure/B11760798.png)
![Trimethyl[(pyridin-3-yl)methyl]azanium iodide](/img/structure/B11760816.png)
